Cas no 26271-75-0 (4-Amino-3,5-dichlorophenol)

4-Amino-3,5-dichlorophenol structure
4-Amino-3,5-dichlorophenol structure
Product Name:4-Amino-3,5-dichlorophenol
CAS No:26271-75-0
MF:C6H5Cl2NO
MW:178.015999555588
MDL:MFCD20690586
CID:267669
PubChem ID:92250
Update Time:2025-11-02

4-Amino-3,5-dichlorophenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-amino-3,5-dichloro-
    • 3,5-dichloro-1,4-aminophenol
    • 4-AMINO-3,5-DICHLOROPHENOL
    • 3,5-dichloro-4-aminophenol
    • 4-Amino-3,5-dichlor-phenol
    • 4-Amino-3,5-dichlorophenol #
    • 3,5-Dichlor-4-aminophenol
    • Q27272588
    • 26271-75-0
    • E78789
    • 9IC21JC84D
    • Phenol, 4-amino-3,5-dichloro-
    • BS-22160
    • EN300-118786
    • UNII-9IC21JC84D
    • 4-amino-3, 5-dichlorophenol
    • SY279812
    • FT-0701267
    • Z1262621636
    • MFCD20690586
    • SCHEMBL3013039
    • DTXSID90949136
    • 3,5-Dichloro-p-aminophenol
    • 4-Amino-3,5-dichlorophenol
    • MDL: MFCD20690586
    • Inchi: 1S/C6H5Cl2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
    • InChI Key: PEJIOEOCSJLAHT-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1N)Cl)O

Computed Properties

  • Exact Mass: 176.97500
  • Monoisotopic Mass: 176.9748192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25000
  • LogP: 2.86240

4-Amino-3,5-dichlorophenol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Amino-3,5-dichlorophenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:26271-75-0)4-Amino-3,5-dichlorophenol
Order Number:A1212180
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 20:59
Price ($):365
Email:sales@amadischem.com

4-Amino-3,5-dichlorophenol Related Literature

  • 1. CCXCV.—Nitrosation of phenols. Part IV. 3 : 5-Dichlorophenol
    Herbert Henry Hodgson,John Samuel Wignall J. Chem. Soc. 1927 2216

Additional information on 4-Amino-3,5-dichlorophenol

Introduction to 4-Amino-3,5-dichlorophenol (CAS No. 26271-75-0)

4-Amino-3,5-dichlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 26271-75-0, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its amino and chloro substituents on a phenolic ring, has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry. The structural motif of 4-amino-3,5-dichlorophenol makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting various biological pathways.

The chemical structure of 4-amino-3,5-dichlorophenol consists of a benzene ring substituted with an amino group at the 4-position and two chlorine atoms at the 3- and 5-positions. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in synthetic chemistry. The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups allows for a wide range of chemical transformations, making it a versatile precursor for further functionalization.

In recent years, 4-amino-3,5-dichlorophenol has been extensively studied for its potential in pharmaceutical applications. One of the most notable areas of research involves its use as a precursor in the synthesis of antimicrobial agents. The chlorine substituents enhance the molecule's ability to interact with biological targets, while the amino group provides a site for further derivatization. This has led to several novel compounds being explored for their efficacy against resistant bacterial strains.

Moreover, 4-amino-3,5-dichlorophenol has shown promise in the development of anticancer drugs. Researchers have leveraged its structural features to design molecules that can inhibit key enzymes involved in tumor growth and progression. The dichlorophenol core is particularly interesting because it can mimic natural phenolic compounds that exhibit cytotoxic effects. By modifying the substituents on the ring, scientists have been able to fine-tune the potency and selectivity of these derivatives.

Recent advancements in computational chemistry have also highlighted the importance of 4-amino-3,5-dichlorophenol as a scaffold for drug discovery. Molecular modeling studies suggest that this compound can be engineered to target specific protein receptors implicated in neurological disorders. The ability to predict how structural modifications will affect biological activity has accelerated the design process for new therapeutic agents.

The synthesis of 4-amino-3,5-dichlorophenol typically involves multi-step organic reactions starting from readily available aromatic precursors. Common methods include chlorination followed by selective amination or vice versa. The choice of synthetic route depends on factors such as yield, purity, and scalability. Advances in catalytic systems have improved the efficiency of these processes, making it more feasible to produce larger quantities for industrial applications.

In addition to its pharmaceutical relevance, 4-amino-3,5-dichlorophenol finds utility in materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensing technologies. The interaction between the nitrogen and chlorine atoms on the phenol ring with transition metals can lead to novel functional materials with unique properties.

The regulatory landscape surrounding 4-amino-3,5-dichlorophenol is another important consideration. While not classified as a hazardous or controlled substance under current guidelines, its handling requires adherence to standard laboratory safety protocols due to its reactivity and potential health effects. Proper storage conditions and personal protective equipment are essential when working with this compound.

Future research directions for 4-amino-3,5-dichlorophenol include exploring its role in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. Additionally, investigating its bioavailability and metabolic pathways will provide insights into how it behaves within biological systems, further informing its use in drug development.

In conclusion,4-amino-3,5-dichlorophenol (CAS No. 26271-75-0) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve,4-amino-3,5-dichlorophenol will undoubtedly play a crucial role in shaping future advancements in medicine and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:26271-75-0)4-Amino-3,5-dichlorophenol
A1212180
Purity:99%
Quantity:1g
Price ($):365
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